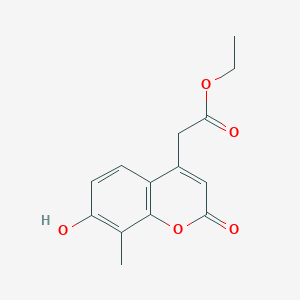
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as concentrated sulfuric acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the coumarin ring structure. The reaction conditions often require controlled temperatures and the use of solvents like acetone or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo derivatives, while reduction of the carbonyl group can produce 2-hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate include:
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl coumarin-3-carboxylate: Another coumarin derivative with a carboxylate group at the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92191-22-5 |
|---|---|
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
ethyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate |
InChI |
InChI=1S/C14H14O5/c1-3-18-12(16)6-9-7-13(17)19-14-8(2)11(15)5-4-10(9)14/h4-5,7,15H,3,6H2,1-2H3 |
InChI-Schlüssel |
KIQDMHBVZLXHET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)

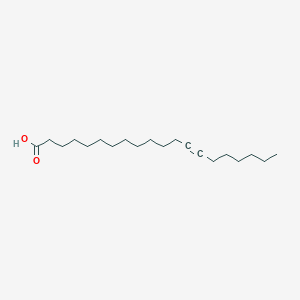
![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
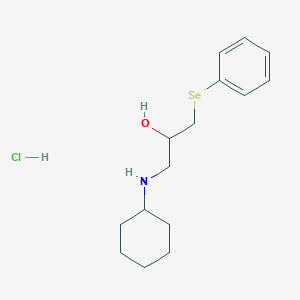
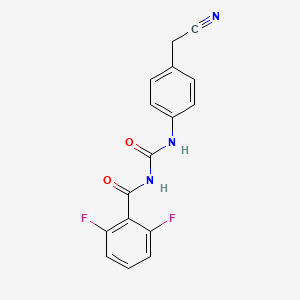
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
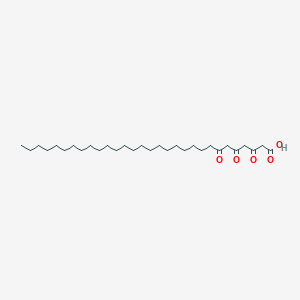
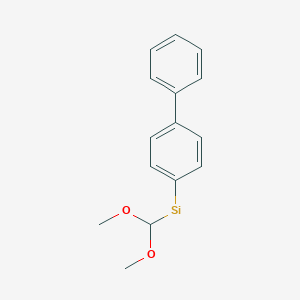
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
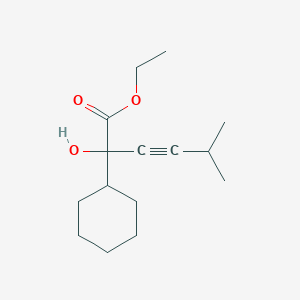
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
